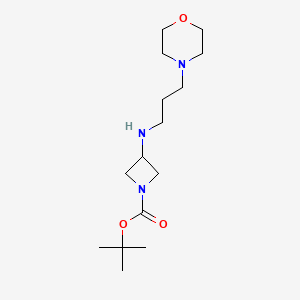
N-(Isoquinolin-6-yl)-2-(p-tolylamino)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Isoquinolin-6-il)-2-(p-tolilamino)acetamida es un compuesto orgánico sintético que pertenece a la clase de las acetamidas. Este compuesto se caracteriza por la presencia de un anillo de isoquinolina y un grupo p-tolilamino unido a una parte de acetamida. Los compuestos de esta naturaleza a menudo se estudian por sus posibles actividades biológicas y aplicaciones en varios campos de investigación.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-(Isoquinolin-6-il)-2-(p-tolilamino)acetamida normalmente implica los siguientes pasos:
Formación de derivado de isoquinolina: El anillo de isoquinolina se puede sintetizar a través de la reacción de Bischler-Napieralski, donde un derivado de β-feniletilamina se cicla en presencia de un agente deshidratante como oxicloruro de fósforo (POCl3).
Reacción de acilación: El derivado de isoquinolina se acila luego con anhídrido acético o cloruro de acetilo para introducir el grupo acetamida.
Reacción de aminación:
Métodos de producción industrial
Los métodos de producción industrial para estos compuestos a menudo implican la optimización de las rutas sintéticas anteriores para lograr mayores rendimientos y pureza. Esto puede incluir el uso de catalizadores, condiciones de reacción controladas y técnicas de purificación como recristalización o cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
N-(Isoquinolin-6-il)-2-(p-tolilamino)acetamida puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar usando agentes oxidantes como permanganato de potasio (KMnO4) o trióxido de cromo (CrO3) para formar los productos oxidados correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo usando agentes reductores como hidruro de litio y aluminio (LiAlH4) para producir derivados reducidos.
Sustitución: Las reacciones de sustitución nucleofílica o electrofílica pueden ocurrir en las partes de isoquinolina o p-tolilamino.
Reactivos y condiciones comunes
Oxidación: KMnO4, CrO3, H2O2
Reducción: LiAlH4, NaBH4
Sustitución: Agentes halogenantes, nucleófilos, electrófilos
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizados. Por ejemplo, la oxidación puede producir ácido N-(Isoquinolin-6-il)-2-(p-tolilamino)acético, mientras que la reducción puede producir N-(Isoquinolin-6-il)-2-(p-tolilamino)etanol.
Aplicaciones Científicas De Investigación
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se estudia por sus posibles actividades biológicas, como las propiedades antimicrobianas o anticancerígenas.
Medicina: Se investiga por sus posibles efectos terapéuticos y como compuesto principal para el desarrollo de fármacos.
Industria: Se utiliza en el desarrollo de nuevos materiales o como intermedio en procesos de fabricación química.
Mecanismo De Acción
El mecanismo de acción de N-(Isoquinolin-6-il)-2-(p-tolilamino)acetamida implica su interacción con dianas moleculares y vías específicas. Esto puede incluir la unión a enzimas o receptores, la modulación de vías de señalización o la afectación de procesos celulares. Se requieren estudios detallados para dilucidar los mecanismos moleculares exactos y las dianas involucradas.
Comparación Con Compuestos Similares
Compuestos similares
- N-(Isoquinolin-6-il)-2-(fenilamino)acetamida
- N-(Isoquinolin-6-il)-2-(m-tolilamino)acetamida
- N-(Isoquinolin-6-il)-2-(o-tolilamino)acetamida
Singularidad
N-(Isoquinolin-6-il)-2-(p-tolilamino)acetamida es único debido a la posición específica del grupo p-tolilamino, que puede conferir propiedades químicas y biológicas distintas en comparación con sus análogos
Propiedades
Número CAS |
920513-48-0 |
|---|---|
Fórmula molecular |
C18H17N3O |
Peso molecular |
291.3 g/mol |
Nombre IUPAC |
N-isoquinolin-6-yl-2-(4-methylanilino)acetamide |
InChI |
InChI=1S/C18H17N3O/c1-13-2-5-16(6-3-13)20-12-18(22)21-17-7-4-15-11-19-9-8-14(15)10-17/h2-11,20H,12H2,1H3,(H,21,22) |
Clave InChI |
BFPGEHMUXVHXEF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)NCC(=O)NC2=CC3=C(C=C2)C=NC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl (4S,5R)-5-acetamido-4-((tert-butoxycarbonyl)amino)-2-oxo-5-((4S,4'R,5R)-2,2,2',2'-tetramethyl-[4,4'-bi(1,3-dioxolan)]-5-yl)pentanoate](/img/structure/B11835281.png)
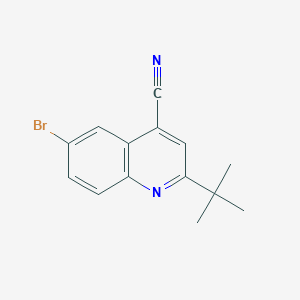
![Acetamide, N-(trimethylsilyl)-N-[2-[(trimethylsilyl)oxy]-4-pyrimidinyl]-](/img/structure/B11835304.png)
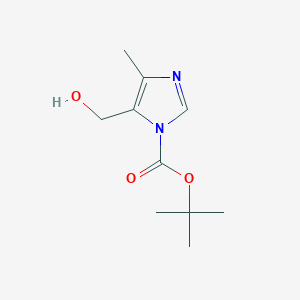
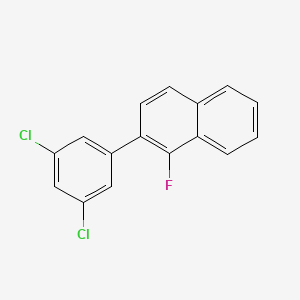


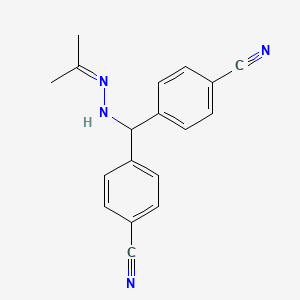


![(7aR,9R,12S)-9-methyl-12-phenyl-8,9-dihydro-12H-naphtho[1,2-e]pyrrolo[2,1-b][1,3]oxazin-10(7aH)-one](/img/structure/B11835347.png)
